molecular formula C20H27ClN2O3 B5659020 butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B5659020
M. Wt: 378.9 g/mol
InChI Key: ZIIVCCGYZWHXHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions and manipulation of functional groups to form the spirocyclic core. For instance, the synthesis of related spirocyclic compounds often employs condensation reactions and specific reagents to construct the complex molecular framework (Wang et al., 2011). Another method involves reacting tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products (Moskalenko & Boev, 2012).

Molecular Structure Analysis

Spirocyclic compounds often display intriguing molecular arrangements, as evidenced by crystallographic studies. For example, the crystal structure analysis of similar compounds reveals the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings, showcasing the complexity and stability of these molecules (Wang et al., 2011).

Chemical Reactions and Properties

The reactivity of diazaspiro decane derivatives is highlighted by their ability to undergo various chemical transformations. The reaction with N,N-dimethylformamide dimethyl acetal indicates active methylene groups' participation, leading to isomeric condensation products (Moskalenko & Boev, 2012). These reactions are pivotal for further functionalization and application of the compounds.

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of similar compounds are closely tied to their molecular architecture. The crystallographic data can provide insights into the compound's stability, density, and molecular interactions, which are crucial for understanding its behavior in different environments (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's specific functional groups and molecular structure. The ability to participate in condensation reactions and form stable crystalline structures underscores the unique chemical characteristics of these spirocyclic compounds (Moskalenko & Boev, 2012).

properties

IUPAC Name

butyl 2-[(4-chlorophenyl)methyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O3/c1-2-3-12-26-19(25)22-10-8-20(9-11-22)13-18(24)23(15-20)14-16-4-6-17(21)7-5-16/h4-7H,2-3,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVCCGYZWHXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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